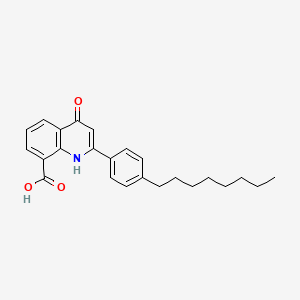
2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with an octylphenyl group and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the octylphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline-based compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The octylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: A structural analogue of sphingosine, used as an immunomodulating drug.
Phenylboronic Acid: Known for its utility in various chemical reactions and molecular recognition systems.
Phenyl Isocyanate: Used in organic synthesis for the formation of ureas and carbamates.
Uniqueness
2-(4-Octylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its quinoline core, octylphenyl group, and carboxylic acid functionality make it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
90034-80-3 |
|---|---|
Molekularformel |
C24H27NO3 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-(4-octylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C24H27NO3/c1-2-3-4-5-6-7-9-17-12-14-18(15-13-17)21-16-22(26)19-10-8-11-20(24(27)28)23(19)25-21/h8,10-16H,2-7,9H2,1H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
BKKINVPISIXVMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


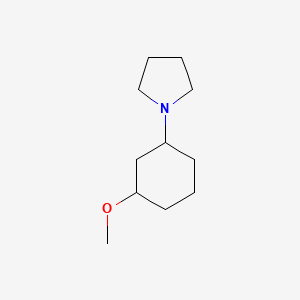
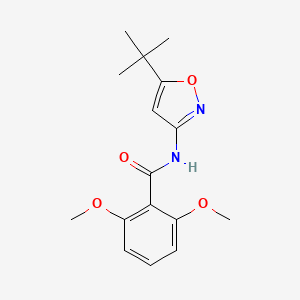
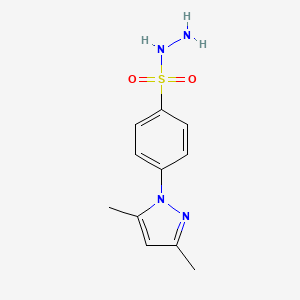
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)
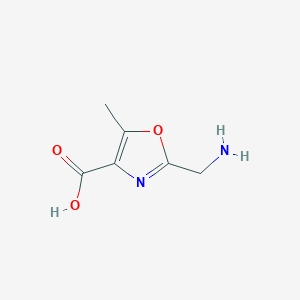
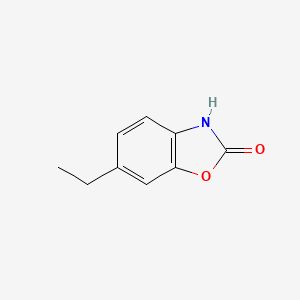
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
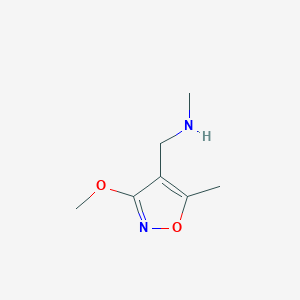

![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
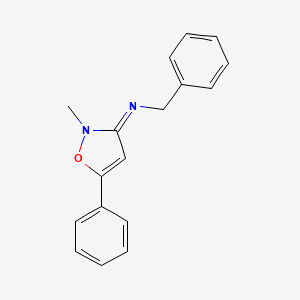
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)

